Isoquinoline-1-carbaldehyde
Overview
Description
Isoquinoline-1-carbaldehyde is an organic compound with the chemical formula C10H7CHO. It is a colorless liquid with a strong aromatic smell at room temperature. This compound is moderately soluble in most organic solvents such as ethanol, acetic acid, and ether. This compound is an important synthetic intermediate used in the production of various chemicals, including drugs, dyes, and pesticides .
Preparation Methods
Isoquinoline-1-carbaldehyde can be synthesized through several methods. One common method involves the condensation reaction of p-methylphenylethynyl ether and formaldehyde. Another method includes the condensation reaction of 2-aminopyridine and formaldehyde . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure high yields and purity.
In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of advanced technologies and equipment allows for the precise control of reaction parameters, ensuring consistent quality and high production rates.
Chemical Reactions Analysis
Isoquinoline-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Oxidation: this compound can be oxidized to form isoquinoline-1-carboxylic acid.
Reduction: Reduction of this compound can yield isoquinoline-1-methanol.
Substitution: Substitution reactions can occur at the aldehyde group, leading to the formation of various derivatives.
These reactions are typically carried out under controlled conditions to ensure the desired products are obtained with high selectivity and yield .
Scientific Research Applications
Isoquinoline-1-carbaldehyde has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, this compound derivatives have shown potential as therapeutic agents due to their biological activities. For instance, some derivatives exhibit antimicrobial, anticancer, and anti-inflammatory properties .
In the industrial sector, this compound is used in the production of dyes and pigments, as well as in the synthesis of organic optical materials and catalysts. Its versatility and reactivity make it a valuable compound in various fields of research and development .
Mechanism of Action
The mechanism of action of Isoquinoline-1-carbaldehyde and its derivatives often involves interactions with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism can vary depending on the specific structure of the derivative and its intended application .
Comparison with Similar Compounds
Isoquinoline-1-carbaldehyde can be compared to other similar compounds such as quinoline and its derivatives. While both isoquinoline and quinoline contain a benzene ring fused to a nitrogen-containing heterocycle, this compound has a unique aldehyde group at the 1-position, which imparts distinct reactivity and properties.
Similar compounds include:
Quinoline: A nitrogen-containing heterocyclic compound with a broad spectrum of bioactivity.
Isoquinoline: A structural isomer of quinoline with different chemical properties and reactivity.
Benzimidazole: Another nitrogen-containing heterocycle with significant biological activity
This compound’s unique structure and reactivity make it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
isoquinoline-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c12-7-10-9-4-2-1-3-8(9)5-6-11-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HORFVOWTVOJVAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70295325 | |
Record name | isoquinoline-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70295325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4494-18-2 | |
Record name | 4494-18-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101192 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | isoquinoline-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70295325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | isoquinoline-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a significant challenge in synthesizing imidazo-azines, and how does the first research article address this?
A1: Traditional methods for synthesizing imidazo-azines often involve multiple steps and harsh reaction conditions, leading to low yields and unwanted side products. The first research paper [] presents a novel approach using flash vacuum thermolysis (FVT) of tert-butylimines derived from various heterocyclic carbaldehydes, including Isoquinoline-1-carbaldehyde. This method offers several advantages: simplicity, efficiency, and the ability to produce imidazo-azines in good yields under relatively mild conditions.
Q2: The second research article describes a new synthetic route for polysubstituted coumarin-pyrrolo[2,1-a]isoquinoline-1-carbaldehydes. What are the key starting materials and reaction components used in this synthesis?
A2: This research [] uses a three-component reaction involving Isoquinoline, 2-Bromoacetophenones, and Coumarin-β-chlorovinyl aldehydes to construct the desired polysubstituted coumarin-pyrrolo[2,1-a]isoquinoline-1-carbaldehydes. This approach provides access to a diverse range of these compounds by varying the substituents on the starting materials.
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